3,3'-Disulfo-[1,1'-biphenyl]-4,4'-dicarboxylic acid
Overview
Description
3,3'-Disulfo-[1,1'-biphenyl]-4,4'-dicarboxylic acid is a useful research compound. Its molecular formula is C14H10O10S2 and its molecular weight is 402.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Preparation of Derivatives : It is useful in the preparation of derivatives of monomeric aryl-1,2-disulfonic acids and their derivatives, particularly in reactions aiming to form acid chlorides (D′alelio, Giza, & Feigl, 1969).
Electrolyte Membranes and Other Applications : Sulfonated poly(arylene biphenylsulfone ether) polymers with bisphenylsulfonyl biphenyl moiety derived from it can be used in various applications, such as electrolyte membranes, tensile strength, water uptake, ion exchange (Yoo et al., 2011).
Fuel Cell Membranes : The substance is used in the preparation of polymers showing high thermal stability and ion exchange capacity, which are basic requirements for application as fuel cell membranes (Rabiee et al., 2008).
Study of Reactivity Order in Isomerization : The isomerization of biphenyldisulphonic acids in aqueous sulphuric acid at elevated temperatures can be used for studying the reactivity order for their isomerization (Kortekaas & Cerfontain, 1978).
Alkali Recovery via Diffusion Dialysis : DSBPB-blend SPPO membranes, which likely involve this compound, are promising candidates for alkali recovery due to their high water uptake, ion exchange capacity, and thermo-mechanical stability (Mondal et al., 2015).
Direct Methanol Fuel Cell Applications : Sulfonated polyimide membranes with good solubility, high thermal stability, and high proton conductivity, where this compound could be used, are suitable for direct methanol fuel cell applications (Zhai, Guo, Fang, & Xu, 2007).
Coordination Polymers for Proton Conductivity : The synthesized coordination polymers have good conductivities, providing effective transfer pathways for protons (Zeng, Wang, Lin, & Liu, 2020).
Properties
IUPAC Name |
4-(4-carboxy-3-sulfophenyl)-2-sulfobenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O10S2/c15-13(16)9-3-1-7(5-11(9)25(19,20)21)8-2-4-10(14(17)18)12(6-8)26(22,23)24/h1-6H,(H,15,16)(H,17,18)(H,19,20,21)(H,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPGYBAYUZQKSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)C(=O)O)S(=O)(=O)O)S(=O)(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O10S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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